molecular formula C23H23Cl2N3O3S2 B2420063 N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 476308-44-8

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2420063
CAS RN: 476308-44-8
M. Wt: 524.48
InChI Key: YGTUMZCHWDUQLQ-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H23Cl2N3O3S2 and its molecular weight is 524.48. The purity is usually 95%.
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Scientific Research Applications

Tritium Labeling for Pharmacological Studies

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide has been utilized in the synthesis and characterization of tritium-labeled compounds. This approach aids in understanding the pharmacodynamics and pharmacokinetics of drugs through radioactive tracing. The study demonstrates the successful incorporation of tritium into the benzamide moiety and other parts of the molecule, preserving its stereochemical configuration (Yang Hong et al., 2015).

Anticancer Properties

Research has been conducted on the synthesis of derivatives of this compound for potential anticancer applications. For instance, specific derivatives have demonstrated proapoptotic activity and effective inhibition of melanoma cell lines. This includes the investigation of compounds as inhibitors of human carbonic anhydrase isoforms, a crucial aspect in cancer research (Ö. Yılmaz et al., 2015).

Antimicrobial and Antifungal Applications

Various thiazole derivatives, including those similar to the compound , have been synthesized and tested for antimicrobial properties. These studies highlight the potential use of these compounds in combating bacterial and fungal infections. The antimicrobial activity is particularly noted against both Gram-positive and Gram-negative bacteria, as well as against fungal species such as Candida albicans (A. Chawla, 2016).

Corrosion Inhibition in Industrial Applications

This compound and its derivatives have been studied for their effectiveness in inhibiting corrosion, particularly in oil-well tubular steel in acidic environments. The compounds act as mixed-type inhibitors, adhering to the surface of the steel and protecting it from corrosion, a critical aspect in industrial maintenance (M. Yadav et al., 2015).

Potential in Antitubercular Therapy

There has been research into the synthesis of derivatives for use in antitubercular therapy. This is an important area of study given the global impact of tuberculosis and the need for effective treatments. The studies include the synthesis of specific benzamide derivatives and their evaluation against Mycobacterium tuberculosis strains (P. Dighe et al., 2012).

properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N3O3S2/c1-14-9-15(2)12-28(11-14)33(30,31)18-6-3-16(4-7-18)22(29)27-23-26-21(13-32-23)19-10-17(24)5-8-20(19)25/h3-8,10,13-15H,9,11-12H2,1-2H3,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTUMZCHWDUQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

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